molecular formula C13H19F3N2 B1455462 N1,N1-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine CAS No. 25903-26-8

N1,N1-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B1455462
CAS No.: 25903-26-8
M. Wt: 260.3 g/mol
InChI Key: UWBKJAGQRJIEBQ-UHFFFAOYSA-N
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Description

1-N,1-N-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine is a chemical compound with the molecular formula C13H19F3N2 It is known for its unique structure, which includes a trifluoromethyl group attached to a benzene ring, along with two propyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-N,1-N-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of 2-(trifluoromethyl)benzene-1,4-diamine with propyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of 1-N,1-N-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-N,1-N-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism by which 1-N,1-N-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N,1-N-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both the trifluoromethyl group and the propyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2/c1-3-7-18(8-4-2)12-6-5-10(17)9-11(12)13(14,15)16/h5-6,9H,3-4,7-8,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBKJAGQRJIEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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